
L-Glutaminyl-L-threonyl-L-seryl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-threonyl-L-seryl-L-valine is a peptide compound composed of four amino acids: glutamine, threonine, serine, and valine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-threonyl-L-seryl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-threonine, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-serine and L-valine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-threonyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications of the peptide structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
L-Glutaminyl-L-threonyl-L-seryl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of L-Glutaminyl-L-threonyl-L-seryl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- L-Glutaminyl-L-threonyl-L-seryl-L-alanine
- L-Glutaminyl-L-threonyl-L-seryl-L-leucine
- L-Glutaminyl-L-threonyl-L-seryl-L-isoleucine
Uniqueness
L-Glutaminyl-L-threonyl-L-seryl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of valine, a branched-chain amino acid, contributes to the hydrophobic character of the peptide, influencing its interactions with other molecules and its stability.
特性
CAS番号 |
392685-66-4 |
|---|---|
分子式 |
C17H31N5O8 |
分子量 |
433.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H31N5O8/c1-7(2)12(17(29)30)21-15(27)10(6-23)20-16(28)13(8(3)24)22-14(26)9(18)4-5-11(19)25/h7-10,12-13,23-24H,4-6,18H2,1-3H3,(H2,19,25)(H,20,28)(H,21,27)(H,22,26)(H,29,30)/t8-,9+,10+,12+,13+/m1/s1 |
InChIキー |
ZNICLQCTVHXOJQ-TZIOMAPQSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
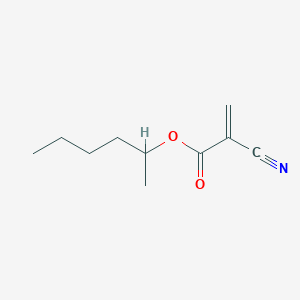
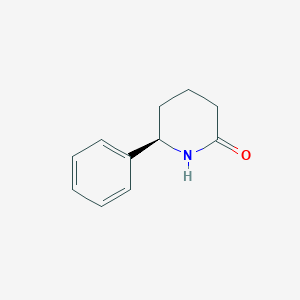
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
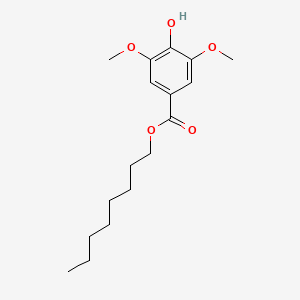
![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
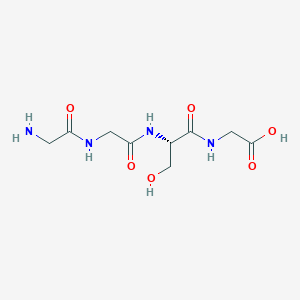

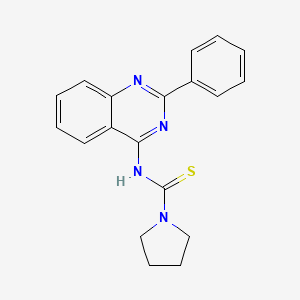
![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
